

5-Bromo-2-hydroxybenzophenone CAS number 55082-33-2 properties

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzophenone

Cat. No.: B1330228

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An In-depth Technical Guide to 5-Bromo-2-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxybenzophenone, with the CAS number 55082-33-2, is a halogenated aromatic ketone. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. It serves as a crucial resource for professionals in the chemical, cosmetic, and pharmaceutical industries who utilize this compound in their research and development endeavors.^{[1][2]} The document details its role as a vital intermediate in organic synthesis, particularly in the creation of UV filters, pharmaceuticals, and agrochemicals.^{[1][2]}

Physicochemical Properties

5-Bromo-2-hydroxybenzophenone is a yellow crystalline solid at room temperature.^{[1][2]} Its core physicochemical and identifying properties are summarized in the table below for easy reference.

Property	Value	References
CAS Number	55082-33-2	[1][2][3]
Molecular Formula	C ₁₃ H ₉ BrO ₂	[1][3]
Molecular Weight	277.11 g/mol	[4]
IUPAC Name	(5-bromo-2-hydroxyphenyl) (phenyl)methanone	[5]
Synonyms	2-Benzoyl-4-bromophenol	[1][2]
Appearance	Yellow crystalline solid	[1][2]
Melting Point	108-116 °C	[1][2]
Assay	≥98% (HPLC)	[1][2]
InChI Key	IVICRNXAGUXLR- UHFFFAOYSA-N	[3]
SMILES	O=C(C1=CC=C(C(Br)C=C1O)C2 =CC=CC=C2	[3]

Spectroscopic Analysis

While specific spectra for **5-Bromo-2-hydroxybenzophenone** are not readily available in public databases, its structural features allow for the prediction of its key spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the brominated phenyl ring will exhibit coupling patterns influenced by the bromine and hydroxyl groups. The protons on the unsubstituted phenyl ring will show characteristic multiplets in the downfield region. The phenolic proton will likely appear as a broad singlet.
- ¹³C NMR:** The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbon atoms bonded to bromine and the hydroxyl group. The

carbonyl carbon signal is expected to be in the downfield region, typical for ketones.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromo-2-hydroxybenzophenone** is expected to show characteristic absorption bands for its functional groups. A strong absorption band should be observed for the carbonyl (C=O) stretching vibration.^[6] A broad band corresponding to the O-H stretching of the phenolic hydroxyl group is also anticipated.^[6] The C-Br stretching vibration will likely appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present.^[6]

Mass Spectrometry (MS)

In an electron impact mass spectrum, the molecular ion peak corresponding to the mass of **5-Bromo-2-hydroxybenzophenone** ($m/z = 277.11$) would be expected. Due to the presence of bromine, a characteristic isotopic pattern with peaks at M and $M+2$ of nearly equal intensity would be a key identifying feature. Fragmentation patterns would likely involve the loss of bromine, the phenyl group, and the carbonyl group.

Synthesis and Experimental Protocols

5-Bromo-2-hydroxybenzophenone can be synthesized through methods such as the Fries rearrangement of *p*-bromophenyl benzoate.

Synthesis via Fries Rearrangement

This protocol describes the synthesis of 5-Bromo-2-hydroxyacetophenone from 4-Bromophenol and Acetyl chloride, which is a related Fries rearrangement. A similar principle applies to the synthesis of **5-Bromo-2-hydroxybenzophenone** using benzoyl chloride.

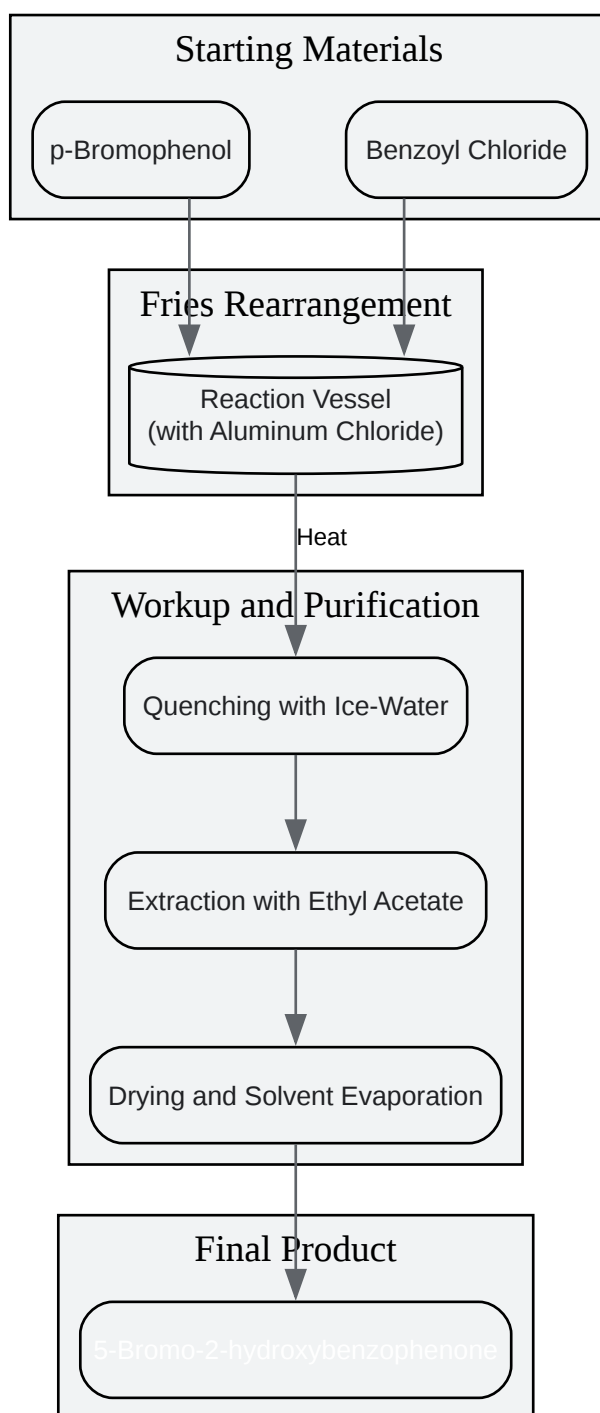
Materials:

- *p*-Bromophenol
- Acetyl chloride
- Anhydrous aluminum chloride
- Ice-water

- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- In a three-neck flask, place p-bromophenol (92 g, 536 mmol).[\[7\]](#)
- Slowly add acetyl chloride (46 g, 590 mmol) dropwise at 0°C.[\[7\]](#)
- Stir the mixture at room temperature for 2 hours.[\[7\]](#)
- Raise the temperature to 130°C and add anhydrous aluminum chloride (128 g, 965 mmol) in portions.[\[7\]](#)
- Stir the mixture at 130°C for 2 hours.[\[7\]](#)
- After the reaction is complete, add ice-water to the reaction mixture.[\[7\]](#)
- Extract the resulting mixture with ethyl acetate.[\[7\]](#)
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the product.[\[7\]](#)



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Caption: Synthetic workflow for **5-Bromo-2-hydroxybenzophenone**.

Applications and Biological Relevance

5-Bromo-2-hydroxybenzophenone is a versatile compound with applications in several fields.

UV Filters and Stabilizers

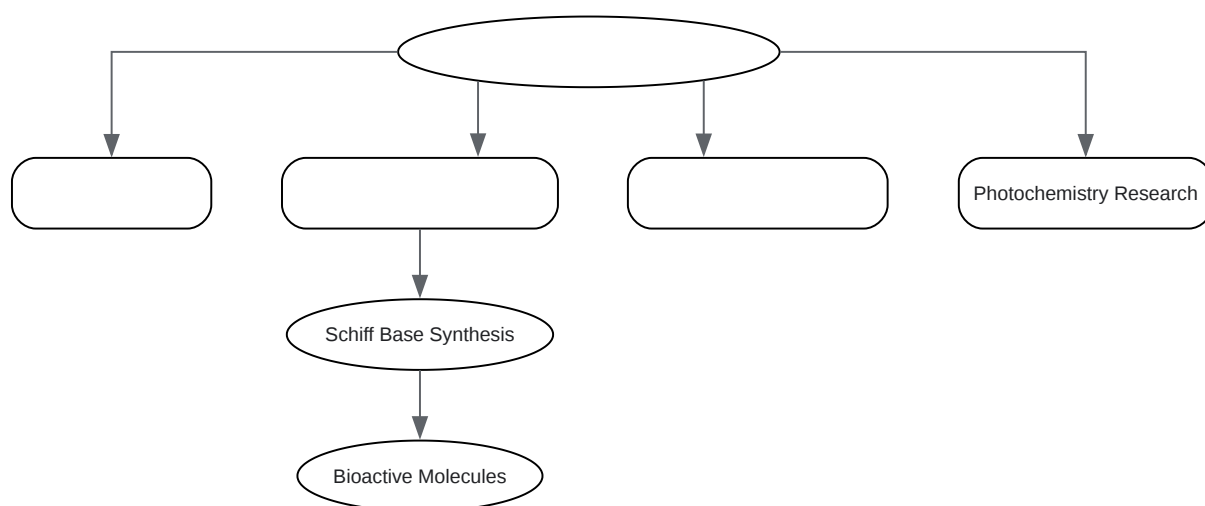
This compound exhibits excellent photostability and is used in the formulation of sunscreens and cosmetic products to provide protection against harmful UV radiation.^{[1][2]} Its ability to absorb UV light makes it an essential ingredient for enhancing the stability and efficacy of personal care formulations.^{[1][2]} It also acts as a UV stabilizer in plastics and coatings, helping to maintain the integrity and longevity of materials exposed to sunlight.^[1]

Intermediate in Organic Synthesis

5-Bromo-2-hydroxybenzophenone serves as a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} It is used as a raw material for the synthesis of various monocondensed Schiff bases. Derivatives of structurally similar compounds, such as 2-Bromo-5-hydroxybenzaldehyde, have shown potential in anticancer, antimicrobial, and antioxidant applications.^[8]

Research in Photochemistry

It is utilized in studies related to photochemical reactions, which contributes to advancements in solar energy applications and photodynamic therapy.^{[1][2]}



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Caption: Applications of **5-Bromo-2-hydroxybenzophenone**.

Safety and Handling

5-Bromo-2-hydroxybenzophenone is classified as an irritant.[9] It can cause skin and eye irritation, and may cause respiratory irritation.[10]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10][11]
- Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this chemical.
- Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed. [12] Recommended storage temperature is between 0-8°C.[1][2]

Conclusion

5-Bromo-2-hydroxybenzophenone is a valuable chemical compound with a range of applications, particularly as a UV absorber and a synthetic intermediate. Its well-defined physicochemical properties and reactivity make it a reliable component in various industrial and research settings. Proper handling and safety precautions are essential when working with this compound due to its irritant nature. Further research into its derivatives may unveil new therapeutic and industrial applications.

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